molecular formula C15H16N2O3 B268598 N-[3-(2-methoxyethoxy)phenyl]isonicotinamide

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide

Katalognummer B268598
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: HIXJWKIAVOQTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide, also known as MEPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEPI is a member of the isonicotinamide family of compounds and is a derivative of nicotinamide.

Wirkmechanismus

The exact mechanism of action of N-[3-(2-methoxyethoxy)phenyl]isonicotinamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies.
However, there are also some limitations to using N-[3-(2-methoxyethoxy)phenyl]isonicotinamide in lab experiments. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has poor solubility in water, which can make it difficult to administer to animals. In addition, the exact mechanism of action of N-[3-(2-methoxyethoxy)phenyl]isonicotinamide is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]isonicotinamide. One area of interest is the development of N-[3-(2-methoxyethoxy)phenyl]isonicotinamide as a potential anti-cancer agent. Further preclinical studies are needed to determine the efficacy of N-[3-(2-methoxyethoxy)phenyl]isonicotinamide in vivo and to elucidate its mechanism of action.
Another area of interest is the potential role of N-[3-(2-methoxyethoxy)phenyl]isonicotinamide in the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the optimal dosage and duration of treatment with N-[3-(2-methoxyethoxy)phenyl]isonicotinamide and to evaluate its long-term safety and efficacy.
In conclusion, N-[3-(2-methoxyethoxy)phenyl]isonicotinamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesemethoden

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of isonicotinamide with 2-bromoethanol to produce 3-(2-hydroxyethoxy)isonicotinamide. The resulting compound is then reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to yield N-[3-(2-methoxyethoxy)phenyl]isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition, N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has been studied for its potential role in the treatment of diabetes. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-[3-(2-methoxyethoxy)phenyl]isonicotinamide has also been shown to protect against diabetes-induced kidney damage.

Eigenschaften

Produktname

N-[3-(2-methoxyethoxy)phenyl]isonicotinamide

Molekularformel

C15H16N2O3

Molekulargewicht

272.3 g/mol

IUPAC-Name

N-[3-(2-methoxyethoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-19-9-10-20-14-4-2-3-13(11-14)17-15(18)12-5-7-16-8-6-12/h2-8,11H,9-10H2,1H3,(H,17,18)

InChI-Schlüssel

HIXJWKIAVOQTLN-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.